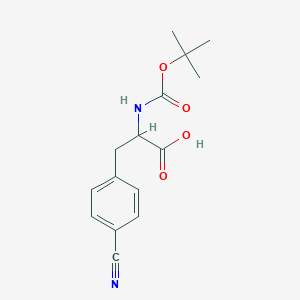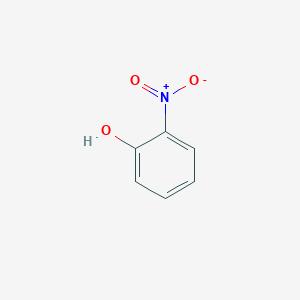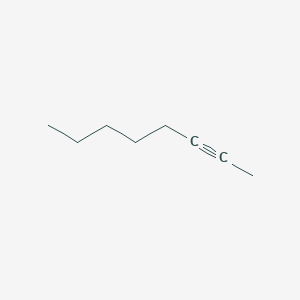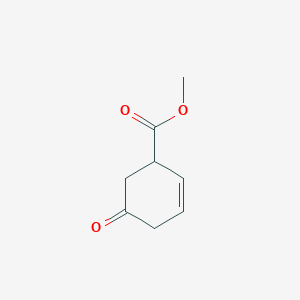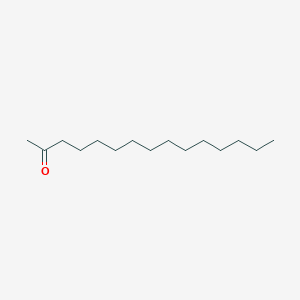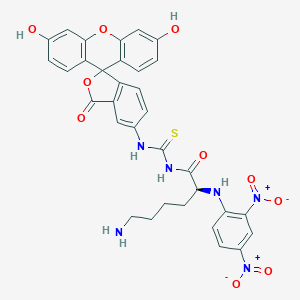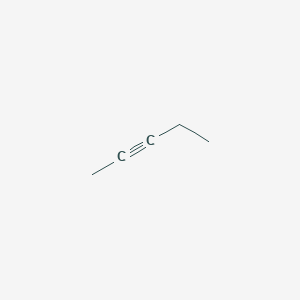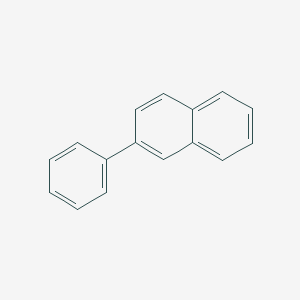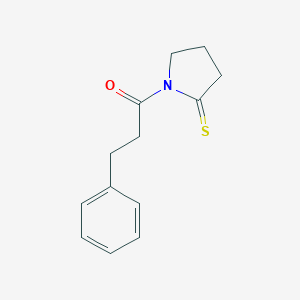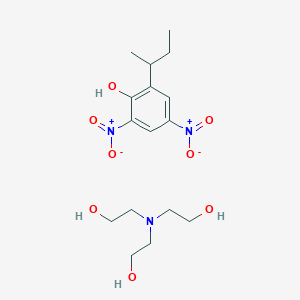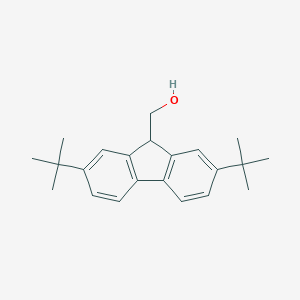
2,7-Di-tert-butyl-9-fluorenylmethanol
Overview
Description
2,7-Di-tert-butyl-9-fluorenylmethanol is a fluorene derivative with the molecular formula C22H28O and a molecular weight of 308.46 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and a hydroxymethyl group attached to the fluorene core. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
2,7-Di-tert-butyl-9-fluorenylmethanol can be synthesized from 2,7-di-tert-butylfluorene . The synthetic route typically involves the following steps:
Starting Material: 2,7-di-tert-butylfluorene.
Reaction: The fluorene derivative undergoes a reaction with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
Conditions: The reaction is usually carried out under mild conditions to prevent the decomposition of the tert-butyl groups.
Chemical Reactions Analysis
2,7-Di-tert-butyl-9-fluorenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Di-tert-butyl-9-fluorenylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorene derivatives and complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-9-fluorenylmethanol involves its ability to undergo various chemical transformations. The hydroxymethyl group is a key functional group that participates in these reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
2,7-Di-tert-butyl-9-fluorenylmethanol can be compared with other similar compounds, such as:
2,7-Di-tert-butylfluorene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
9-Fluorenemethanol: Lacks the tert-butyl groups, which affects its stability and reactivity.
9-Phenyl-9-fluorenol: Contains a phenyl group instead of tert-butyl groups, leading to different chemical properties.
The uniqueness of this compound lies in its combination of tert-butyl groups and a hydroxymethyl group, which provides a balance of stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(2,7-ditert-butyl-9H-fluoren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O/c1-21(2,3)14-7-9-16-17-10-8-15(22(4,5)6)12-19(17)20(13-23)18(16)11-14/h7-12,20,23H,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSJFHAWQHGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2CO)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408414 | |
| Record name | 2,7-Di-tert-butyl-9-fluorenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136453-59-3 | |
| Record name | 2,7-Di-tert-butyl-9-fluorenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



